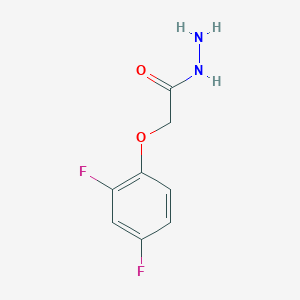

2-(2,4-Difluorophenoxy)acetohydrazide

Overview

Description

2-(2,4-Difluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8F2N2O2 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of a difluorophenoxy group attached to an acetohydrazide moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)acetohydrazide can be achieved through the reaction of ethyl 2-(2,4-difluorophenoxy)acetate with hydrazine hydrate. The general procedure involves the following steps :

Starting Material: Ethyl 2-(2,4-difluorophenoxy)acetate.

Reagent: Hydrazine hydrate (99%).

Solvent: Ethanol.

Reaction Conditions: The reaction mixture is stirred at room temperature for 2 to 3 hours.

Product Isolation: The resulting product is recrystallized from methanol to obtain pure this compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenoxyacetohydrazides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2,4-difluorophenoxy)acetohydrazide derivatives. For instance, derivatives of phenoxy hydrazide have shown significant activity against various cancer cell lines, including melanoma and breast cancer. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 10.25 ± 2.5 | Apoptosis induction |

| Compound B | A549 (Lung) | 3.84 ± 0.54 | G2/M phase arrest |

| Compound C | G-361 (Melanoma) | 112 ± 4.76 | Downregulation of DHODH |

These studies indicate that the introduction of specific substituents on the hydrazide structure can enhance its anticancer activity significantly .

Neurological Disorders

The compound has also been explored for its potential in treating neurological conditions, particularly through its antagonistic effects on lysophosphatidic acid receptors. Research indicates that certain derivatives can inhibit receptor activity, which may be beneficial in reducing secondary damage following spinal cord injuries.

Table 2: Efficacy in Neurological Models

| Compound | Model Type | Efficacy (%) | IC50 (μM) |

|---|---|---|---|

| Compound D | Mouse SCI Model | 90 | 1.9 |

| Compound E | In vitro LPA2 Assay | 84 | 5.5 |

These results suggest that the compound could be a promising candidate for further development in treatments for spinal cord injuries and other neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting with the reaction of substituted phenoxyacetic acids with hydrazine hydrate under controlled conditions to yield the desired hydrazide derivatives.

Synthetic Pathway Overview

- Step 1: Synthesis of phenoxyacetic acid from substituted phenols.

- Step 2: Reaction with hydrazine hydrate to form the hydrazide.

- Step 3: Purification through crystallization or chromatography.

Table 3: Synthesis Conditions

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Step 1 | Substituted phenol, Acetic acid | Ethanol | Reflux |

| Step 2 | Hydrazine hydrate | Ethanol | Room Temp |

Broader Implications

The applications of this compound extend beyond just anticancer and neurological applications. Its structural characteristics make it a valuable candidate for further exploration in various therapeutic areas such as anti-inflammatory and antimicrobial research.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards its targets, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

2-(2-Fluorophenoxy)acetohydrazide: Similar structure but with a single fluorine atom.

2-(4-Fluorophenoxy)acetohydrazide: Fluorine atom positioned differently on the phenoxy ring.

2-(2,4-Dichlorophenoxy)acetohydrazide: Chlorine atoms instead of fluorine atoms.

Uniqueness

2-(2,4-Difluorophenoxy)acetohydrazide is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Biological Activity

2-(2,4-Difluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8F2N2O2, known for its potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

- Molecular Weight : 202.16 g/mol

- IUPAC Name : this compound

- Chemical Structure : The presence of two fluorine atoms on the phenoxy ring enhances its lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for different bacterial strains, indicating the compound's potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability. The compound induced apoptosis and cell cycle arrest at the G1 phase.

- Experimental Setup :

- Concentrations used: 10 µM, 20 µM, and 50 µM.

- Duration: 48 hours.

- Results :

- At 50 µM concentration, cell viability dropped to approximately 30% of control levels.

These findings suggest a promising role for this compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The difluorophenoxy group enhances binding affinity to these targets, while the acetohydrazide moiety facilitates hydrogen bonding interactions.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison is presented below:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-Fluorophenoxy)acetohydrazide | One fluorine atom | Moderate antimicrobial |

| 2-(4-Fluorophenoxy)acetohydrazide | One fluorine atom at para position | Low anticancer activity |

| This compound | Two fluorine atoms | High antimicrobial and anticancer activity |

This comparison highlights how the presence of two fluorine atoms in the structure of this compound significantly influences its biological activity .

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTECUEHRWHKWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407449 | |

| Record name | 2-(2,4-difluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588676-13-5 | |

| Record name | 2-(2,4-difluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.